molecular formula C11H8Cl3N3O B333310 4-CHLORO-N~3~-(2,4-DICHLOROPHENYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE

4-CHLORO-N~3~-(2,4-DICHLOROPHENYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE

Cat. No.: B333310
M. Wt: 304.6 g/mol
InChI Key: XZHBPLBKRIFDSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-CHLORO-N~3~-(2,4-DICHLOROPHENYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE is a synthetic chemical compound with a complex molecular structure. It is characterized by the presence of a pyrazole ring, which is a five-membered heterocyclic ring containing three carbon atoms and two nitrogen atoms. The compound also includes three chlorine atoms and a carboxamide group, making it a unique and versatile molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-N~3~-(2,4-DICHLOROPHENYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE typically involves the reaction of 2,4-dichloroaniline with ethyl 4-chloro-3-oxobutanoate in the presence of a base such as sodium hydride The reaction proceeds through the formation of an intermediate, which is then cyclized to form the pyrazole ring

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors under controlled conditions to ensure high yield and purity. The final product is purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-CHLORO-N~3~-(2,4-DICHLOROPHENYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of derivatives with different functional groups replacing the chlorine atoms.

Scientific Research Applications

4-CHLORO-N~3~-(2,4-DICHLOROPHENYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-CHLORO-N~3~-(2,4-DICHLOROPHENYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells. The exact molecular pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(2,4-dichlorophenyl)nicotinamide
  • 4-chloro-N-(2,4-dichlorophenyl)benzamide
  • 4-chloro-N-(2,4-dichlorophenyl)butyramide

Comparison

Compared to these similar compounds, 4-CHLORO-N~3~-(2,4-DICHLOROPHENYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to the presence of the pyrazole ring and the specific arrangement of chlorine atoms. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H8Cl3N3O

Molecular Weight

304.6 g/mol

IUPAC Name

4-chloro-N-(2,4-dichlorophenyl)-1-methylpyrazole-3-carboxamide

InChI

InChI=1S/C11H8Cl3N3O/c1-17-5-8(14)10(16-17)11(18)15-9-3-2-6(12)4-7(9)13/h2-5H,1H3,(H,15,18)

InChI Key

XZHBPLBKRIFDSV-UHFFFAOYSA-N

SMILES

CN1C=C(C(=N1)C(=O)NC2=C(C=C(C=C2)Cl)Cl)Cl

Canonical SMILES

CN1C=C(C(=N1)C(=O)NC2=C(C=C(C=C2)Cl)Cl)Cl

Origin of Product

United States

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